2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide
Description
The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide (CAS: 309741-21-7) is a pyridine-based derivative with a molecular formula of C₁₇H₁₆F₃N₃OS₂ and a molecular weight of 399.454 g/mol. Its structure features a central pyridine ring substituted at positions 3, 4, and 6 with a cyano group (–CN), a trifluoromethyl group (–CF₃), and a thiophen-2-yl moiety, respectively. A sulfanyl (–S–) linker connects the pyridine core to an N,N-diethylacetamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes π-π stacking interactions in biological systems. The N,N-diethylacetamide moiety likely improves solubility compared to aryl-substituted analogs .
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3OS2/c1-3-23(4-2)15(24)10-26-16-11(9-21)12(17(18,19)20)8-13(22-16)14-6-5-7-25-14/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKOOBXCIIKYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the cyano, thiophene, and trifluoromethyl groups. The final step involves the attachment of the sulfanyl and N,N-diethylacetamide groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines .
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to a broader class of pyridine-thioacetamide derivatives. Key structural analogs and their distinguishing features are summarized below:
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